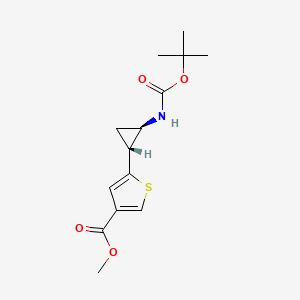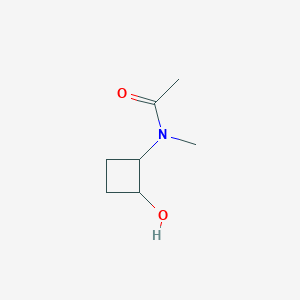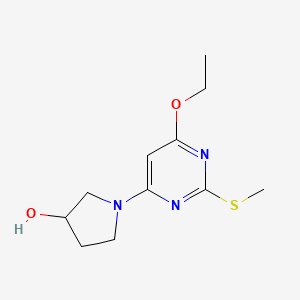![molecular formula C11H15NO2 B2787209 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2196213-21-3](/img/structure/B2787209.png)
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the pyridine family. This compound has a wide range of applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has a wide range of applications in scientific research. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease. It has also been used in biochemistry to study the mechanism of action of different enzymes and proteins. In pharmacology, this compound has been used to investigate the effects of different drugs on the body and to develop new drugs with improved efficacy and safety.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is not fully understood. However, it is believed that this compound acts as a modulator of different enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. It has also been shown to have anti-cancer properties, which make it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine in lab experiments is its high purity and yield. This makes it suitable for use in different assays and experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some research projects.
Future Directions
There are several future directions for the use of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of Alzheimer's and Parkinson's disease. This compound has also shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different enzymes and proteins in the body.
Conclusion:
In conclusion, 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a compound that has gained significant attention in the field of scientific research. It has a wide range of applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different areas of research.
Synthesis Methods
The synthesis of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine involves the reaction of 2-hydroxymethyl oxolane with 3-methyl-2-pyridine carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
3-methyl-2-(oxolan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-6-12-11(9)14-8-10-5-3-7-13-10/h2,4,6,10H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCBGKNCYZURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one](/img/structure/B2787128.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)


![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2787139.png)

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2787142.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2787143.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2787145.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)